molecular formula C20H19ClN2O4 B2759065 Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate CAS No. 955282-79-8

Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate

Cat. No.: B2759065
CAS No.: 955282-79-8
M. Wt: 386.83
InChI Key: VOIBYWKCNMGXKJ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with a chloro group, an ethyl ester, and a dimethoxyaniline moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate typically involves a multi-step process:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Chlorination: The quinoline core is then chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro group at the desired position.

    Esterification: The carboxylic acid group on the quinoline core is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

    Amination: Finally, the dimethoxyaniline moiety is introduced through a nucleophilic substitution reaction, where 2,5-dimethoxyaniline reacts with the chlorinated quinoline ester under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core may intercalate with DNA, disrupting replication and transcription processes, while the dimethoxyaniline moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxides: Oxidized derivatives with potential antimicrobial properties.

    2,5-Dimethoxyaniline derivatives: Compounds with similar aniline moieties but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties not found in other similar compounds.

Properties

IUPAC Name

ethyl 6-chloro-4-(2,5-dimethoxyanilino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-4-27-20(24)15-11-22-16-7-5-12(21)9-14(16)19(15)23-17-10-13(25-2)6-8-18(17)26-3/h5-11H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIBYWKCNMGXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=C(C=CC(=C3)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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